N-(3-Phenylpropyl)adenosine

Description

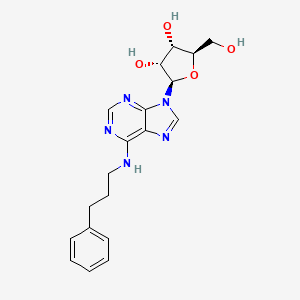

Structure

3D Structure

Properties

Molecular Formula |

C19H23N5O4 |

|---|---|

Molecular Weight |

385.4 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-phenylpropylamino)purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C19H23N5O4/c25-9-13-15(26)16(27)19(28-13)24-11-23-14-17(21-10-22-18(14)24)20-8-4-7-12-5-2-1-3-6-12/h1-3,5-6,10-11,13,15-16,19,25-27H,4,7-9H2,(H,20,21,22)/t13-,15-,16-,19-/m1/s1 |

InChI Key |

UBRRRMDHTZACMR-NVQRDWNXSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CCCNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for N 3 Phenylpropyl Adenosine

Synthetic Methodologies for N-(3-Phenylpropyl)adenosine and its Congeners

The primary and most established method for the synthesis of N-(3-Phenylpropyl)adenosine and its congeners involves the nucleophilic substitution of a leaving group at the 6-position of the purine (B94841) ring. A common precursor, 6-chloropurine (B14466) riboside, is reacted with the corresponding amine, in this case, 3-phenylpropylamine. This reaction is typically carried out in an alcohol solvent, such as ethanol (B145695) or n-butanol, in the presence of an acid acceptor like triethylamine (B128534) to neutralize the hydrogen chloride generated during the reaction. nih.govnih.gov This method has been utilized to produce a variety of N6-substituted adenosine (B11128) analogs in virtually quantitative yields. nih.gov

Variations of this core methodology have been developed to synthesize a wide array of N6-substituted adenosine derivatives. For instance, N6-alkyl, cycloalkyl, and arylalkyl substituents are introduced to modulate the compound's affinity for different adenosine receptor subtypes. nih.gov The general synthetic scheme involves heating 6-chloropurine riboside with an excess of the desired primary or secondary amine. nih.govnih.gov

For the synthesis of more complex congeners, multi-step reaction sequences are often necessary. These can involve the protection of the ribose hydroxyl groups, followed by the N6-substitution, and subsequent deprotection. For example, N6-acetyl-2′,3′,5′-tri-O-acetyladenosine can be regioselectively alkylated with alkyl halides under basic conditions or with alcohols under Mitsunobu conditions, followed by deprotection to yield the desired N6-substituted adenosine. researchgate.net

Design Principles for Adenosine Analog Modification

The design of novel adenosine analogs is a strategic process aimed at optimizing their interaction with specific adenosine receptor subtypes (A1, A2A, A2B, and A3). This is achieved through systematic structural modifications at various positions of the adenosine molecule, primarily the N6-position of the adenine (B156593) base, the ribose sugar moiety, and the purine ring system itself.

Structural Modifications at the N6-Position of Adenine

The N6-position of adenosine is a critical site for modification to achieve receptor subtype selectivity. The introduction of hydrophobic moieties at this position has been a key strategy in the development of selective adenosine receptor ligands. nih.govnih.gov

Key design principles for N6-position modification include:

Size and Nature of the Substituent: Small N6-alkyl groups have been associated with selectivity for human A3 adenosine receptors (ARs). nih.gov In contrast, larger and more hydrophobic groups, such as cycloalkyl and arylalkyl substituents, have historically been employed to confer selectivity for A1 receptors. nih.gov

Branching and Stereochemistry: Multiple points of branching in N6-alkyl groups can lead to decreased efficacy at the human A3AR. nih.gov The stereochemistry of the substituent is also crucial; for example, a significant difference in binding affinity is observed between the (R)- and (S)-enantiomers of N6-(1-phenylethyl)adenosine. nih.gov

Arylalkyl Groups: N6-arylmethyl groups, including substituted benzyl (B1604629) moieties, generally show higher potency at A1 and A3 receptors compared to A2A receptors. nih.gov The position and nature of substituents on the aromatic ring can fine-tune both affinity and efficacy. For instance, a chloro substituent's effect on efficacy depends on its position on the benzyl ring. nih.gov

Urea (B33335) Moiety as a Linker: The N6-benzylamino chain can be replaced by a urea moiety to generate N6-arylcarbamoyl substituted analogs, which have shown interesting affinity and selectivity profiles at adenosine receptor subtypes. acs.org

The following table summarizes the impact of various N6-substituents on adenosine receptor selectivity:

| N6-Substituent Type | General Selectivity Trend | Reference |

| Small Alkyl Groups | Human A3AR | nih.gov |

| Cycloalkyl Groups (≤5 carbons) | Full hA3AR agonists | nih.gov |

| Cycloalkyl Groups (≥6 carbons) | Partial hA3AR agonists | nih.gov |

| Arylmethyl Groups (e.g., Benzyl) | A1AR and A3AR | nih.govnih.gov |

| N6-(endo-Norbornyl) | A1AR | nih.gov |

Modifications at the Ribose and Purine Ring Systems

Modifications to the ribose and purine ring systems offer additional avenues to modulate the pharmacological profile of N-(3-Phenylpropyl)adenosine analogs. These changes can influence receptor affinity, selectivity, and metabolic stability. nih.govscholaris.ca

Ribose Modifications:

Systematic modifications of the ribose moiety have been extensively explored. Key strategies include:

Modifications at the 2' and 3' Positions: Substitution at the 2' or 3' position of the ribose ring with groups like deoxy, O-methyl, chloro, or fluoro can influence the conformational equilibrium of the sugar ring, which in turn affects receptor binding. nih.govresearchgate.net For example, any substitution at the 2' position tends to stabilize the S-conformer of the furanose ring. researchgate.net

Modifications at the 5' Position: The 5'-position is another critical site for modification. The introduction of a 5'-uronamide moiety, particularly a 5'-N-methylamide (as in IB-MECA), has been shown to enhance affinity and selectivity for the A3 receptor. nih.gov

Replacement of the Ribose Ring: The entire ribose moiety can be replaced with other cyclic or acyclic structures. For instance, replacing the ring oxygen with a carbon (carbocyclic analogs) or sulfur atom can provide a degree of A2A selectivity. nih.gov The use of an apiofuranose moiety in place of ribofuranose has also been investigated, though it generally appears to be detrimental to binding affinity. nih.gov

Purine Ring Modifications:

Direct modifications of the purine ring system provide another layer of structural diversity for creating novel analogs. These include:

Substitutions at the C2 and C8 Positions: Introduction of substituents at the C2 position, such as amino, oxo-ether, or alkynyl chains, has been a successful strategy for achieving A2A selectivity. nih.gov The C8 position can also be functionalized, for example, through direct C-H bond activation to introduce aryl groups. mdpi.com

Deaza Modifications: Replacement of nitrogen atoms in the purine ring with carbon (deaza analogs) is a common strategy. These modifications are generally well-tolerated at the A3 receptor. acs.org

Ring Expansion: The synthesis of ring-expanded purines, where the imidazole (B134444) or pyrimidine (B1678525) ring is enlarged, has been explored to create novel scaffolds with broad therapeutic potential. nih.gov

The following table provides examples of ribose and purine modifications and their general effects:

| Modification Type | Position | Example Substituent/Change | General Effect on Selectivity/Affinity | Reference |

| Ribose | 2' | -F, -OCH3 | Influences sugar conformation | nih.govresearchgate.net |

| Ribose | 5' | -CONHCH3 (N-methyluronamide) | Enhances A3 affinity and selectivity | nih.gov |

| Ribose | Ring | Replacement of oxygen with carbon | A2A selectivity | nih.gov |

| Purine | C2 | -Cl, -alkynyl | A2A selectivity | nih.govnih.gov |

| Purine | C8 | -Aryl | Modulates affinity | mdpi.com |

| Purine | Ring | 1-, 3-, or 7-deaza | Generally tolerated at A3AR | acs.orgnih.gov |

Advanced Chemical Synthesis Techniques for Novel N-(3-Phenylpropyl)adenosine Analogs

The development of novel N-(3-Phenylpropyl)adenosine analogs has been facilitated by the application of advanced and innovative synthetic methodologies. These techniques allow for more efficient and diverse derivatization of the adenosine scaffold.

Direct C-H Bond Activation: Palladium-catalyzed direct C8-H arylation of adenosine and its derivatives has emerged as a powerful tool for the synthesis of 8-arylated adenosine analogs. mdpi.com This method avoids the need for pre-functionalization of the purine ring, offering a more atom-economical and straightforward route to novel compounds.

Acyclic Approach for Thionucleoside Analogs: An acyclic approach has been developed for the diastereoselective and regioselective synthesis of adenosine thionucleoside analogs, where the oxygen of the furanoside ring is replaced by sulfur. scholaris.ca This method provides better control over stereochemistry compared to traditional cyclic approaches.

Click Chemistry: While not explicitly detailed in the provided context for N-(3-Phenylpropyl)adenosine, click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, represent a powerful and versatile tool for the synthesis of complex nucleoside analogs. These reactions are known for their high efficiency, mild reaction conditions, and broad functional group tolerance.

Enzymatic Synthesis: Biocatalysis, using enzymes such as nucleoside phosphorylases, can be employed for the synthesis of modified nucleosides. These methods can offer high regio- and stereoselectivity under mild conditions. researchgate.net

Combinatorial Chemistry and Parallel Synthesis: These high-throughput synthesis techniques can be applied to generate large libraries of N6-substituted adenosine analogs for rapid screening and identification of lead compounds with desired pharmacological properties.

These advanced synthetic strategies, coupled with a deep understanding of the structure-activity relationships, continue to drive the discovery of novel N-(3-Phenylpropyl)adenosine analogs with improved therapeutic potential.

Molecular Pharmacology of N 3 Phenylpropyl Adenosine at Adenosine Receptors

Quantitative Receptor Binding Affinity Profiling

The initial step in characterizing the molecular pharmacology of N-(3-Phenylpropyl)adenosine involves determining its binding affinity for each of the four adenosine (B11128) receptor subtypes. This is achieved through quantitative radioligand binding assays, which provide a measure of the ligand's ability to displace a known radiolabeled ligand from the receptor.

Studies have shown that N-(3-Phenylpropyl)adenosine exhibits a notable preference for the A₃ adenosine receptor subtype. A study that synthesized and evaluated a series of adenosine derivatives reported the binding affinities (Ki values) of N-(3-Phenylpropyl)adenosine at human A₁, A₂ₐ, A₂ₑ, and A₃ adenosine receptors. The results demonstrated nanomolar affinity for the A₃ receptor, with significantly lower affinity for the other subtypes, indicating its selectivity for A₃ nih.gov.

The binding affinity of N-(3-Phenylpropyl)adenosine across the four human adenosine receptor subtypes is summarized in the interactive data table below.

Data sourced from a study on adenosine derivatives as adenosine receptor ligands nih.gov.

Radioligand binding assays are a fundamental technique used to determine the affinity of a ligand for a receptor. These assays typically involve incubating a source of the target receptor, such as cell membranes from transfected cell lines overexpressing a single adenosine receptor subtype, with a radiolabeled ligand and a range of concentrations of the unlabeled test compound (in this case, N-(3-Phenylpropyl)adenosine) nih.gov.

The affinity and selectivity of compounds are often assayed using transfected cell lines that express only one adenosine receptor subtype nih.gov. For determining the binding affinity at the human A₁, A₂ₐ, and A₃ receptors, radioligand displacement assays are commonly employed. For instance, the binding to the A₁ receptor can be assessed using the radioligand [³H]R-PIA, while [³H]CGS21680 can be used for the A₂ₐ receptor, and [¹²⁵I]I-AB-MECA for the A₃ receptor acs.org. Non-specific binding is typically determined in the presence of a high concentration of a non-selective agonist like 5'-N-ethylcarboxamidoadenosine (NECA) acs.org. For the A₂ₑ receptor, due to the lack of a suitable radiolabeled agonist, binding data is often inferred from functional assays or competition binding studies with radiolabeled antagonists core.ac.uk.

The general procedure involves incubating the cell membranes with the radioligand and the test compound for a specific time at a controlled temperature to reach equilibrium. The bound and free radioligand are then separated, and the amount of bound radioactivity is quantified. The data is then analyzed to calculate the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity acs.org.

Ligand Selectivity and Efficacy Characterization

Beyond binding affinity, it is crucial to understand the selectivity and functional activity (efficacy) of a ligand. Selectivity refers to the ability of a ligand to bind preferentially to one receptor subtype over others, while efficacy describes the ligand's ability to activate the receptor upon binding.

The development of subtype-selective adenosine receptor ligands is a key objective in medicinal chemistry to achieve targeted therapeutic effects with minimal side effects. The four adenosine receptor subtypes share a high degree of homology in their orthosteric binding sites, making the design of selective ligands challenging nih.gov.

Key principles in developing subtype-selective ligands include modifying the structure of the endogenous ligand, adenosine, at various positions. For instance, substitutions at the N⁶-position of the adenine (B156593) ring have been extensively explored to achieve selectivity. The size, shape, and lipophilicity of the N⁶-substituent can significantly influence the binding affinity and selectivity for the different adenosine receptor subtypes. N⁶-arylmethyl substitutions, including substituted benzyl (B1604629) groups, have been shown to favor binding to A₁ and A₃ receptors over A₂ₐ receptors nih.govnih.gov. The 3-phenylpropyl group in N-(3-Phenylpropyl)adenosine falls into this category of N⁶-aralkyl substitutions.

Functional characterization determines whether a ligand acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). This is typically assessed using cellular assays that measure the downstream signaling events following receptor activation.

For adenosine receptors, common functional assays include measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels. A₁ and A₃ receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels upon agonist stimulation. Conversely, A₂ₐ and A₂ₑ receptors are coupled to Gs proteins, which stimulate adenylyl cyclase, resulting in an increase in cAMP levels researchgate.net.

N-(3-Phenylpropyl)adenosine has been functionally characterized as an agonist at the A₃ adenosine receptor. Studies have shown that it can induce a response in cells expressing the A₃ receptor, consistent with receptor activation nih.gov. The functional activity at the other adenosine receptor subtypes is less well-defined in the literature, with the primary focus being on its potent A₃ agonism.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies investigate how modifications to the chemical structure of a compound affect its biological activity. For N-(3-Phenylpropyl)adenosine, SAR studies focus on how the N⁶-(3-phenylpropyl) substituent and other structural features of the adenosine scaffold contribute to its binding affinity and selectivity.

The N⁶-position of adenosine is a critical determinant of affinity and selectivity for adenosine receptors. Numerous studies have explored the impact of various substituents at this position. For A₃ receptor affinity, N⁶-benzyl and related aralkyl substituents have been shown to be favorable nih.govnih.gov. The length of the alkyl chain connecting the phenyl ring to the N⁶-nitrogen can also influence activity.

In the case of N-(3-Phenylpropyl)adenosine, the three-carbon propyl linker between the phenyl group and the N⁶-amino group appears to be optimal for high-affinity binding to the A₃ receptor. This is in line with broader SAR trends for N⁶-aralkyladenosines, where the nature and length of the linker, as well as substitutions on the aromatic ring, can fine-tune the affinity and selectivity profile nih.govnih.gov. For example, the presence of a chloro substituent on the benzyl ring of N⁶-benzyladenosine derivatives can impact efficacy at the A₃ receptor nih.gov. The unsubstituted phenylpropyl group in N-(3-Phenylpropyl)adenosine provides a balance of lipophilicity and conformational flexibility that contributes to its potent and selective interaction with the A₃ adenosine receptor.

Impact of N6-Substituent Modifications on Receptor Interaction

The N6-position of adenosine is a critical determinant of receptor affinity and selectivity. The introduction of a 3-phenylpropyl group at this position significantly alters the pharmacological profile compared to endogenous adenosine. Structure-activity relationship (SAR) studies on a variety of N6-substituted adenosine derivatives have provided insights into the role of the N6-substituent in receptor binding.

For N6-alkyladenosines, the length of the alkyl chain plays a crucial role in A1 adenosine receptor affinity. Optimal activity is often observed with alkyl chains of a certain length, with affinity decreasing as the chain becomes either too short or too long. For instance, in one study, the highest affinity at the A1 receptor was achieved with an N6-n-pentyladenosine. nih.gov The introduction of a phenyl group at the terminus of the alkyl chain, as in N-(3-Phenylpropyl)adenosine, adds another layer of complexity. The phenyl ring can engage in hydrophobic and aromatic interactions within the receptor's binding pocket, which can enhance affinity. Numerous N6-arylmethyl analogues, including those with substituted benzyl groups, have been shown to be more potent in binding to A1 and A3 receptors compared to A2A receptors. nih.govresearchgate.net

The length of the alkyl linker between the N6-amino group and the phenyl ring is also a key factor. While direct SAR data for a series of N6-(phenylalkyl)adenosines with varying linker lengths is not extensively detailed in the provided search results, the high affinity of N-(3-Phenylpropyl)adenosine for the A3 receptor suggests that a three-carbon chain provides an optimal spatial arrangement for interaction with this specific receptor subtype. The A3 receptor affinity and efficacy of N6-arylethyl adenosines are highly dependent on stereochemistry, steric bulk, and ring constraints. nih.gov

Furthermore, substitutions on the phenyl ring of the N6-substituent can modulate receptor interaction. For example, a chloro substituent on the benzyl ring of N6-benzyladenosine analogues has been shown to decrease efficacy at the A3 receptor, with the effect being dependent on the position of the chloro group. nih.govresearchgate.net This indicates that the electronic and steric properties of the phenyl ring are important for receptor activation.

Influence of Other Structural Derivatizations on Binding and Function

Beyond the N6-substituent, modifications to other parts of the adenosine molecule, such as the purine (B94841) ring and the ribose sugar, can further refine the pharmacological profile of N-(3-Phenylpropyl)adenosine.

Purine Ring Modifications: Substitutions at the C2 position of the purine ring have been extensively studied. For instance, the introduction of a 2-chloro group to N6-substituted adenosines can enhance affinity and selectivity for certain receptor subtypes. Similarly, 2-amino modifications have been explored. A series of N6-substituted 2-aminoadenosine-5′-N-methylcarboxamides were synthesized and evaluated as A3 adenosine receptor agonists, with some compounds showing high potency and selectivity. rsc.org

Ribose Moiety Modifications: Modifications to the ribose sugar can significantly impact the binding and function of adenosine derivatives. The introduction of a 5'-N-methylcarboxamide group, for example, can lead to potent and selective A3 adenosine receptor agonists. monash.eduqut.edu.au This modification is a common strategy to enhance affinity and modulate efficacy at adenosine receptors.

Another approach involves replacing the flexible ribose ring with a more rigid carbocyclic scaffold, such as a bicyclo[3.1.0]hexane system (methanocarba). This conformational constraint can lock the molecule in a bioactive conformation, leading to enhanced receptor affinity and selectivity. Adenosine derivatives with a rigid North-methanocarba ring system have been investigated as A3 adenosine receptor agonists. nih.gov

Furthermore, the introduction of alkynyl groups on N6 substituents has been utilized for "click chemistry" applications, allowing for the linkage of adenosine derivatives to carrier molecules while preserving receptor recognition. nih.gov

Comparative Pharmacological Analyses with Endogenous Adenosine and Reference Ligands

To understand the pharmacological significance of N-(3-Phenylpropyl)adenosine, it is essential to compare its receptor binding profile with that of endogenous adenosine and other well-characterized reference ligands. These comparisons help to delineate the selectivity and potential therapeutic utility of the synthetic compound.

Endogenous Adenosine: Adenosine itself is a non-selective agonist at its receptors, though it generally displays higher affinity for A1 and A2A receptors compared to A2B and A3 receptors.

Reference Ligands:

NECA (5'-N-Ethylcarboxamidoadenosine): A potent, non-selective adenosine receptor agonist, often used as a reference compound in functional assays. guidetopharmacology.org

CPA (N6-Cyclopentyladenosine): A highly selective A1 adenosine receptor agonist. sigmaaldrich.com

CGS21680 (2-p-(2-Carboxyethyl)phenethylamino-5'-N-ethylcarboxamidoadenosine): A selective A2A adenosine receptor agonist. sigmaaldrich.com

The binding affinity of N-(3-Phenylpropyl)adenosine at the four human adenosine receptor subtypes reveals a distinct profile compared to these reference compounds.

| Compound | A1 (Ki, nM) | A2A (Ki, nM) | A2B (Ki, nM) | A3 (Ki, nM) |

|---|---|---|---|---|

| N-(3-Phenylpropyl)adenosine | 130 | 1400 | >10000 | 7.5 |

| Adenosine | 15 | 360 | 14000 | 410 |

| NECA | 14 | 20 | 2400 | 6.2 |

| CPA | 0.8 | 1500 | >10000 | 470 |

| CGS21680 | 290 | 27 | 89000 | 67 |

As shown in the table, N-(3-Phenylpropyl)adenosine exhibits a high affinity and selectivity for the A3 adenosine receptor (Ki = 7.5 nM). Its affinity for the A1 receptor is moderate (Ki = 130 nM), while it has significantly lower affinity for the A2A (Ki = 1400 nM) and A2B (>10000 nM) receptors. This profile contrasts with endogenous adenosine, which is most potent at the A1 receptor. Compared to the non-selective agonist NECA, N-(3-Phenylpropyl)adenosine shows comparable high affinity for the A3 receptor but is substantially less potent at A1 and A2A receptors. In comparison to the selective agonists CPA and CGS21680, N-(3-Phenylpropyl)adenosine demonstrates a clear preference for the A3 receptor subtype. This selective interaction with the A3 receptor makes N-(3-Phenylpropyl)adenosine a valuable pharmacological tool for studying the physiological and pathophysiological roles of this receptor.

Mechanistic Investigations of N 3 Phenylpropyl Adenosine S Biological Actions

Elucidation of Intracellular Signal Transduction Pathways

The biological effects of N-(3-Phenylpropyl)adenosine are initiated at the cell surface and transmitted intracellularly through a series of complex signaling cascades. As an adenosine (B11128) analog, its primary interactions are with adenosine receptors, which are a class of G-protein coupled receptors (GPCRs). researchgate.net The activation of these receptors triggers a cascade of events that modulate the activity of key enzymes and second messengers, ultimately leading to a cellular response.

Adenosine receptors are classic examples of GPCRs, which are integral membrane proteins that sense extracellular signals and activate intracellular signal transduction pathways. researchgate.net These receptors are coupled to heterotrimeric G-proteins, which consist of alpha (α), beta (β), and gamma (γ) subunits. wikipedia.org When a ligand like N-(3-Phenylpropyl)adenosine binds to an adenosine receptor, it induces a conformational change in the receptor. This change facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gα subunit from the Gβγ dimer. wikipedia.org

The dissociated Gα subunit and Gβγ dimer can then interact with and modulate the activity of various downstream effector proteins. A primary target of these G-proteins is the enzyme adenylate cyclase (also known as adenylyl cyclase). wikipedia.orgnih.gov Adenylate cyclase is responsible for converting adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a critical second messenger. wikipedia.org

The effect on adenylate cyclase is dependent on the type of G-protein involved. For instance, the Gαs subunit stimulates adenylate cyclase, leading to an increase in intracellular cAMP levels, while the Gαi subunit inhibits the enzyme, causing a decrease in cAMP production. researchgate.netnih.gov Therefore, N-(3-Phenylpropyl)adenosine's effect on cAMP levels is determined by the specific subtype of adenosine receptor it activates and its corresponding G-protein coupling.

The modulation of adenylate cyclase activity directly impacts the intracellular concentration of cyclic AMP (cAMP). youtube.com As a ubiquitous second messenger, cAMP influences a wide array of cellular functions by activating Protein Kinase A (PKA). youtube.com Activated PKA can then phosphorylate numerous target proteins, including enzymes, ion channels, and transcription factors, thereby relaying the initial signal from the receptor to various cellular compartments, including the nucleus. youtube.com

Beyond the cAMP pathway, GPCR activation can also trigger other significant signaling cascades. The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. kegg.jpcellsignal.com This pathway can be stimulated by GPCRs, leading to the activation of Akt, a serine/threonine kinase. kegg.jpcellsignal.com Activated Akt phosphorylates a multitude of downstream targets, promoting cell survival by inactivating pro-apoptotic proteins and fostering protein synthesis and cell growth through the mTOR pathway. cellsignal.com

Furthermore, the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the Extracellular signal-Regulated Kinase (ERK), is another critical cascade involved in cell proliferation, differentiation, and survival. nih.govnih.gov The activation of GPCRs can lead to the stimulation of the MAPK/ERK pathway, often through complex cross-talk with other signaling molecules. nih.gov The activation of these interconnected pathways (cAMP, PI3K/Akt, MAPK/ERK) demonstrates the cell's ability to integrate multiple signals to produce a coordinated and specific physiological response. kegg.jpnih.gov

Intracellular signaling pathways initiated by N-(3-Phenylpropyl)adenosine can significantly influence the activity of ion channels, which are fundamental to establishing and altering the cell's membrane potential. mdpi.com Ion channels control the flow of ions like potassium (K+), sodium (Na+), and calcium (Ca2+) across the cell membrane, and their regulation is a key mechanism for controlling cellular excitability. mdpi.com

The second messengers generated following GPCR activation, such as cAMP and downstream kinases like PKA, can directly or indirectly modulate ion channel function. nih.gov For example, phosphorylation of ion channels by PKA can alter their opening probability, conductance, or inactivation kinetics. This modulation of ion flow directly impacts the resting membrane potential and the cell's response to stimuli. mdpi.comnih.gov By altering the activity of various ion channels, the signaling cascades triggered by N-(3-Phenylpropyl)adenosine can lead to either hyperpolarization (making the membrane potential more negative) or depolarization (making it more positive), thereby affecting the electrical behavior of the cell. nih.gov

Enzyme Interaction and Modulation Studies

In addition to its role as a ligand for cell surface receptors, N-(3-Phenylpropyl)adenosine has been investigated for its ability to directly interact with and modulate the activity of intracellular enzymes, particularly those involved in epigenetic regulation.

Recent research has identified N-(3-Phenylpropyl)adenosine as a potent inhibitor of a specific DNA adenine (B156593) methyltransferase. DNA methyltransferases are enzymes that catalyze the transfer of a methyl group to DNA, a key process in epigenetic regulation. mdpi.comnih.gov

Specifically, N-(3-Phenylpropyl)adenosine, also identified as compound 14 in certain studies, has demonstrated significant inhibitory activity against CamA, a DNA adenine methyltransferase from the bacterium Clostridioides difficile. nih.gov Studies systematically evaluating a series of adenosine analogs found that the presence of a three-carbon aliphatic chain connecting the adenosine N6 position to a phenyl ring, as in N-(3-Phenylpropyl)adenosine, resulted in the highest potency against CamA. nih.gov This compound exhibited a half-maximal inhibitory concentration (IC50) value of 0.7 μM against the enzyme. nih.govacs.org The N6-(3-phenylpropyl) moiety binds to a largely hydrophobic surface on the CamA enzyme. acs.org

| Compound | N6-Substituent | IC50 (μM) |

|---|---|---|

| N-(2-Phenylethyl)adenosine (Compound 8) | 2-Phenylethyl | >10 |

| N-(3-Phenylpropyl)adenosine (Compound 14) | 3-Phenylpropyl | 0.7 |

| N-(4-Phenylbutyl)adenosine (Compound 18) | 4-Phenylbutyl | 1.1 |

Protein arginine methyltransferases (PRMTs) are a family of enzymes that play a critical role in cellular processes by methylating arginine residues on histone and non-histone proteins. thermofisher.comresearchgate.net This modification regulates gene expression, signal transduction, and DNA repair. thermofisher.com Given the structural similarity of N-(3-Phenylpropyl)adenosine to the PRMT cofactor S-adenosylmethionine (SAM), its effect on PRMT activity has been investigated.

Interestingly, studies have shown that N-(3-Phenylpropyl)adenosine is highly selective for CamA over certain human PRMTs. acs.org Specifically, the compound does not significantly inhibit the activity of either PRMT1 or PRMT3. acs.org This selectivity is noteworthy as it suggests that the unique structural features of N-(3-Phenylpropyl)adenosine allow it to differentiate between the active sites of a bacterial DNA methyltransferase and key human protein methyltransferases. acs.org

| Enzyme Target | IC50 (μM) |

|---|---|

| CamA | 0.7 |

| PRMT1 | >50 |

| PRMT3 | >50 |

Cellular Response Profiling in Research Models

Following extensive literature searches, no specific studies detailing the cellular response profiling of N-(3-Phenylpropyl)adenosine in the specified research models were identified. Research on the effects of adenosine and its various analogues is widespread; however, data pertaining exclusively to the N-(3-Phenylpropyl)adenosine compound in the contexts outlined below are not available in the current body of scientific literature accessed.

In Vitro Studies on Specific Cell Lines (e.g., CHO, HEK-293)

There is a lack of specific research investigating the effects of N-(3-Phenylpropyl)adenosine on Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK-293) cell lines. While these cell lines are common models for studying adenosine receptor signaling, the cellular responses elicited specifically by N-(3-Phenylpropyl)adenosine, such as effects on cell proliferation, apoptosis, or second messenger systems, have not been documented in publicly available research.

General studies on adenosine in CHO cells have explored effects on growth rate and nucleoside uptake. Similarly, HEK-293 cells are known to endogenously express certain adenosine receptors and have been used to study the signaling of various adenosine analogues. However, these findings are not specific to N-(3-Phenylpropyl)adenosine and therefore cannot be detailed here.

Assessment of Cellular Phenotypes (e.g., inhibition of synaptic potentials)

The specific impact of N-(3-Phenylpropyl)adenosine on cellular phenotypes, particularly the inhibition of synaptic potentials, is not described in the available scientific literature. It is well-established that adenosine, acting through its receptors (primarily the A1 receptor), is a potent inhibitor of synaptic transmission in the central nervous system. This is generally achieved by reducing presynaptic neurotransmitter release. However, studies specifically characterizing the dose-response relationship, receptor subtype selectivity, and precise mechanism of action for N-(3-Phenylpropyl)adenosine in modulating synaptic potentials have not been found. Without such dedicated research, a detailed assessment of its effects on this cellular phenotype cannot be provided.

Preclinical Research Applications and Model Systems

Utilization in In Vitro Experimental Paradigms

In vitro studies have been fundamental in characterizing the pharmacological profile of N-(3-Phenylpropyl)adenosine, particularly its affinity and functional activity at different adenosine (B11128) receptor subtypes.

Cell-based functional assays are critical for determining how a compound affects cellular responses upon binding to a receptor. N-(3-Phenylpropyl)adenosine has been evaluated in such assays to determine its efficacy at human adenosine receptors. In one comprehensive study, its activity was assessed using Chinese Hamster Ovary (CHO) cells stably expressing the human A3 adenosine receptor. The functional response was measured by the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation. nih.gov

In these functional assays, N-(3-Phenylpropyl)adenosine was identified as a partial agonist at the human A3 adenosine receptor, demonstrating a 33% inhibition of cAMP accumulation when applied at a concentration of 10 µM. nih.gov This indicates that while it binds to and activates the receptor, it elicits a submaximal response compared to a full agonist.

Enzyme activity assays in the context of adenosine receptor research often involve measuring the activity of adenylyl cyclase, the enzyme responsible for cAMP production. The interaction of N-(3-Phenylpropyl)adenosine with adenosine receptors has been quantified through radioligand binding assays using membrane preparations from various tissues. These assays determine the compound's binding affinity (Ki) for different receptor subtypes.

Binding affinity studies have revealed that N-(3-Phenylpropyl)adenosine displays varied affinities for different adenosine receptor subtypes in both human and rat tissues. At human adenosine receptors, it showed a binding affinity (Ki) of 106 nM at the A1 receptor, 880 nM at the A2A receptor, and 201 nM at the A3 receptor. nih.gov In rat brain membranes, the affinity for the A1 receptor was determined to be 103 nM, while for the A2A receptor it was 506 nM. nih.gov Notably, its affinity for the rat A3 receptor was significantly lower, with a Ki value of 4,370 nM. nih.gov This species-specific difference in affinity for the A3 receptor is a key characteristic of this compound.

The following table summarizes the binding affinity of N-(3-Phenylpropyl)adenosine at human and rat adenosine receptors.

| Receptor Subtype | Species | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| A1 | Human | 106 | nih.gov |

| A2A | Human | 880 | nih.gov |

| A3 | Human | 201 | nih.gov |

| A1 | Rat | 103 | nih.gov |

| A2A | Rat | 506 | nih.gov |

| A3 | Rat | 4,370 | nih.gov |

Application in In Vivo Animal Models (Mechanism-Focused)

While detailed in vivo studies focusing specifically on N-(3-Phenylpropyl)adenosine are not extensively documented in publicly available literature, its profile as a selective adenosine receptor ligand suggests its potential utility as a pharmacological tool in animal models to dissect the roles of adenosine receptor subtypes.

Based on its in vitro binding profile, N-(3-Phenylpropyl)adenosine could be employed in animal studies to probe the physiological functions of adenosine receptors. For instance, its relatively high affinity for A1 receptors in both rats and humans suggests its potential use in studying A1 receptor-mediated processes in vivo. nih.gov The significant difference in its affinity for the human versus the rat A3 receptor highlights the compound's utility in comparative pharmacology studies to understand species-specific receptor differences. nih.gov

The application of adenosine receptor agonists in animal models of various diseases, such as ischemia and inflammation, is a well-established research area. Although specific studies detailing the use of N-(3-Phenylpropyl)adenosine in disease models are limited, its characteristics as a partial A3 agonist could make it a candidate for investigating the therapeutic potential of submaximal A3 receptor activation.

Computational Chemistry and Structural Biology Approaches

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For N-(3-Phenylpropyl)adenosine, which shows high affinity for the A3 adenosine (B11128) receptor (A3AR), docking studies help to rationalize its binding mode within the orthosteric pocket of the receptor. researchgate.net

The binding of N6-substituted adenosine analogs is generally characterized by a set of conserved interactions within the transmembrane (TM) helices of the adenosine receptors. The adenosine core of the molecule typically forms crucial hydrogen bonds, while the N6-substituent explores a more variable region, contributing to subtype selectivity.

Key Interactions for N-(3-Phenylpropyl)adenosine at the A3AR:

Adenine (B156593) Core: The adenine moiety is expected to form hydrogen bonds with a highly conserved asparagine residue in TM6 (N2506.55) and engage in π-π stacking interactions with a phenylalanine in TM5 (Phe16845.52). acs.orgnih.gov

Ribose Moiety: The ribose part of the molecule typically forms hydrogen bonds with residues in TM7, such as His2717.43 or Ser2717.43. acs.orgnih.gov

N6-(3-Phenylpropyl) Group: The phenylpropyl substituent at the N6 position is crucial for affinity and selectivity. This hydrophobic group extends towards the extracellular entrance of the binding pocket, where it can interact with non-polar amino acid residues. This interaction with a hydrophobic pocket is a key determinant of the high affinity observed for many N6-substituted ligands at the A3AR. nih.govnih.gov The length and flexibility of the propyl linker allow the phenyl group to adopt an optimal orientation to maximize these favorable hydrophobic contacts.

Recent cryogenic electron microscopy (cryo-EM) structures of the A3AR have provided high-resolution templates for more accurate docking and modeling studies, confirming the location of these key interacting residues. nih.govresearchgate.netnih.govrepec.orgbiorxiv.org These models are instrumental in understanding how subtle changes in the ligand structure can translate into significant differences in binding affinity and receptor activation.

| Receptor Region | Key Amino Acid Residue | Interaction Type | Role in Binding |

|---|---|---|---|

| Transmembrane 5 (TM5) | Phe168 | π-π Stacking | Anchors the adenine ring |

| Transmembrane 6 (TM6) | Trp243 | Hydrophobic | Contributes to binding of classical non-nucleoside ligands |

| Transmembrane 6 (TM6) | Asn250 | Hydrogen Bond | Key interaction with the adenine N6 and N7 atoms |

| Transmembrane 7 (TM7) | Ser271 / His272 | Hydrogen Bond | Interacts with the ribose hydroxyl groups |

| Extracellular Loops (ECLs) | Variable Hydrophobic Residues | Hydrophobic | Interacts with the N6-substituent, influencing selectivity |

Molecular Dynamics Simulations of N-(3-Phenylpropyl)adenosine and Receptor Complexes (General methodology for such compounds)

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this complex over time. nih.govnih.gov For a flexible ligand like N-(3-Phenylpropyl)adenosine bound to a G protein-coupled receptor (GPCR), MD simulations are essential to understand the stability of the binding pose, the conformational changes induced in the receptor, and the role of solvent molecules.

General MD Simulation Methodology:

System Setup: The simulation begins with a starting structure, often derived from a docking pose or a cryo-EM structure. biorxiv.org The ligand-receptor complex is embedded in a realistic model of a cell membrane, such as a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) bilayer, which is then solvated with water molecules and ions to mimic physiological conditions. qub.ac.uk

Equilibration: The system undergoes a series of energy minimization and equilibration steps. During this phase, restraints on the protein and ligand are gradually released, allowing the system to relax and reach a stable temperature and pressure without significant structural distortions.

Production Run: Following equilibration, the production simulation is run for a duration ranging from hundreds of nanoseconds to microseconds. During this time, the trajectory (atomic positions, velocities, and energies) of the system is saved at regular intervals.

Analysis: The resulting trajectory is analyzed to study various aspects of the complex, including:

Structural Stability: Root Mean Square Deviation (RMSD) is calculated to assess the stability of the protein and ligand over time.

Flexibility: Root Mean Square Fluctuation (RMSF) is used to identify flexible regions of the receptor.

Interaction Analysis: The persistence of hydrogen bonds and hydrophobic contacts between the ligand and receptor is monitored throughout the simulation to confirm key interactions.

Conformational Changes: MD simulations can capture subtle to large-scale conformational changes in the receptor upon ligand binding, which are crucial for understanding the mechanism of receptor activation. nih.govmorressier.com

Enhanced sampling techniques, such as metadynamics, can be employed to accelerate the simulation of rare events like ligand binding and unbinding, providing a more complete picture of the energy landscape of the interaction. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov For N6-substituted adenosine derivatives like N-(3-Phenylpropyl)adenosine, QSAR models can be developed to predict their binding affinity or efficacy at adenosine receptors and to guide the design of new, more potent, and selective analogs.

A QSAR model is a mathematical equation of the form: Biological Activity = f (Physicochemical Descriptors)

The development of a QSAR model typically involves:

Data Set Compilation: A series of congeneric compounds with experimentally determined biological activities (e.g., Ki values) is collected.

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure and properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using statistical metrics and external test sets of compounds.

For N6-substituted adenosine receptor agonists, studies have shown that the biological activity is often influenced by a combination of lipophilic, electronic, and steric parameters of the N6-substituent. nih.govresearchgate.netslideshare.net The phenylpropyl group in N-(3-Phenylpropyl)adenosine contributes significantly to the molecule's lipophilicity and steric bulk, properties that are critical for high-affinity binding. nih.gov

| Descriptor Class | Example Descriptor | Physicochemical Property Represented |

|---|---|---|

| Lipophilic | ClogP, π | Hydrophobicity and membrane permeability |

| Electronic | Hammett constant (σ) | Electron-donating or -withdrawing nature of substituents |

| Steric | Taft's Steric Factor (Es), Molar Refractivity (MR) | Size, shape, and bulk of substituents |

| Topological | Wiener Index, Molecular Connectivity Indices | Molecular branching and shape |

Crystallographic and Spectroscopic Studies of Ligand-Bound Receptors (General methodology for such compounds)

Experimental structural and biophysical methods are essential for validating and complementing computational models. X-ray crystallography and cryo-electron microscopy (cryo-EM) provide high-resolution 3D structures of receptors, while spectroscopic techniques can measure ligand binding affinities and kinetics.

Crystallography and Cryo-Electron Microscopy: The determination of the three-dimensional structure of GPCRs like adenosine receptors has been a landmark achievement in structural biology. Initially, X-ray crystal structures of the A2A adenosine receptor provided the first templates for homology modeling of other subtypes, including the A3AR. nih.govresearchgate.net More recently, advances in cryo-EM have enabled the determination of the structures of multiple adenosine receptors, including the A3AR, in complex with various selective agonists. nih.govnih.govrepec.orgbiorxiv.org

These experimental structures are invaluable for computational chemistry because they:

Provide accurate templates for molecular docking and the starting point for MD simulations.

Reveal the precise atomic interactions between ligands and receptors, confirming the key residues involved in binding.

Show the conformational changes that occur in the receptor as it transitions from an inactive to an active state upon agonist binding. researchgate.net

Spectroscopic Studies: Spectroscopic methods are used to quantify the binding of ligands to their receptors. While traditional methods rely on radiolabeled ligands, modern techniques like mass spectrometry offer a label-free alternative.

A mass spectrometry (MS) binding assay is a powerful method to determine the affinity of unlabeled ligands. The general principle involves incubating the receptor with the ligand, separating the bound complex from the unbound ligand (often by rapid filtration), and then using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of ligand that was bound. This method can be used in various formats, such as saturation and competition binding assays, to determine key pharmacological parameters like the dissociation constant (Kd) or the inhibition constant (Ki). nih.gov Such studies have been crucial in determining the nanomolar affinity of compounds like N-(3-Phenylpropyl)adenosine at the A3 adenosine receptor.

| Compound | Receptor Subtype | Binding Affinity (Ki) |

|---|---|---|

| N-(3-Phenylpropyl)adenosine | Human A3 Adenosine Receptor | 7.5 nM |

Emerging Research Perspectives and Methodological Advancements

Development of Novel Experimental Probes and Tools for Adenosine (B11128) Receptor Research

The exploration of adenosine receptor (AR) function relies heavily on the availability of high-affinity, selective chemical probes. While N-(3-Phenylpropyl)adenosine serves as a valuable agonist for studying A3 receptor pharmacology, recent research has focused on transforming such molecules into more sophisticated experimental tools. The development of fluorescent ligands, covalent probes, and radioligands from known AR ligand scaffolds is a significant advancement, enabling more precise investigation of receptor distribution, trafficking, and interaction with other proteins.

Fluorescent probes are indispensable for modern cell biology, allowing for real-time visualization of receptors in living cells. The general strategy involves conjugating a fluorophore to a selective AR ligand. For instance, new fluorophore-conjugated antagonists for the human A3AR have been developed for use in cell-based assays like flow cytometry, aiding in ligand discovery and receptor imaging. These tools offer high specific-to-nonspecific binding ratios and allow for the determination of binding constants in whole cells, providing data consistent with traditional radioligand binding assays in cell membranes.

Affinity-based probes (AfBPs) represent another critical class of tools, designed to bind covalently to their target receptor. This allows for durable labeling, which is advantageous for identifying and isolating receptor proteins and their binding partners. Recently, clickable and covalent AfBPs have been developed to target the human A3AR. These probes incorporate an electrophilic "warhead" to form a covalent bond and a clickable moiety (like an alkyne group) that allows for the subsequent attachment of a reporter tag, such as a fluorophore for microscopy or a biotin (B1667282) tag for protein isolation and analysis via SDS-PAGE. This approach provides a versatile platform for studying A3AR expression and function in various pathological contexts. The design of such probes often begins with the structure of known high-affinity ligands, modifying them to include the necessary reactive and reporting functionalities without compromising receptor binding.

Radioligands remain a cornerstone of receptor pharmacology, essential for quantifying receptor density and affinity in tissues and for screening new compounds. The development of novel radiolabeled ligands with high affinity and selectivity continues to be a priority for accurately characterizing ARs in both healthy and diseased states.

Integration of Omics Technologies for Systems-Level Understanding of Purinergic Signaling

A systems-level understanding of the cellular response to purinergic signaling requires looking beyond single-pathway analyses. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, unbiased approach to comprehensively map the complex network of events initiated by the activation of adenosine receptors by agonists like N-(3-Phenylpropyl)adenosine.

Transcriptomics , the study of the complete set of RNA transcripts, can reveal how A3AR activation alters gene expression. For example, transcriptomic analyses have been used in studies of neurological disorders to identify differentially expressed genes related to calcium signaling pathways following neuronal differentiation, highlighting how purinergic signaling can be implicated in complex pathologies. mdpi.com By applying this technology, researchers can identify entire gene networks that are up- or down-regulated following treatment with an A3AR-selective agonist, offering insights into the receptor's role in cellular processes like inflammation, cell growth, and apoptosis. researchgate.netunife.it

Proteomics , which analyzes the entire complement of proteins, can identify changes in protein expression, post-translational modifications, and protein-protein interactions following receptor activation. Proteogenomics, which uses customized genomic and transcriptomic data to improve protein identification, has been used to study phenomena such as adenosine-to-inosine RNA editing in brain proteomes. nih.gov This approach could be used to map the specific signaling cascades downstream of N-(3-Phenylpropyl)adenosine binding, identifying the G proteins, kinases, and effector enzymes involved.

Metabolomics focuses on the global profile of metabolites in a biological system. This technology is particularly relevant for purinergic signaling, as adenosine itself is a central metabolite. nih.gov Recent studies in models of Parkinson's disease have used metabolomics to characterize changes in purine (B94841) metabolism, identifying potential biomarkers and therapeutic targets within the adenosine pathway. biorxiv.orgresearchgate.net Applying metabolomics to study the effects of N-(3-Phenylpropyl)adenosine could reveal how sustained A3AR activation impacts cellular energy homeostasis and related metabolic pathways.

By integrating data from these different omics levels, researchers can construct comprehensive models of the cellular response to A3AR activation. This systems-biology approach is crucial for understanding the multifaceted and sometimes contradictory roles of the A3 receptor in different physiological and pathological contexts and for identifying novel therapeutic targets within the purinergic signaling network. nih.gov

Advanced Synthetic Methodologies for Structure-Activity Exploration

The exploration of structure-activity relationships (SAR) for adenosine receptor ligands is driven by advanced synthetic methodologies that allow for precise molecular modifications. For N-(3-Phenylpropyl)adenosine and its analogs, synthetic chemistry has been pivotal in determining the structural requirements for high affinity and selectivity at the A3 adenosine receptor.

The synthesis of N6-substituted adenosine derivatives typically starts from a commercially available precursor like 6-chloropurine (B14466) riboside. A common method involves the nucleophilic substitution of the chlorine atom at the C6 position of the purine ring with a desired amine, such as 3-phenylpropylamine, to yield the target compound. This reaction's efficiency allows for the creation of a wide array of analogs for SAR studies.

Research has shown that the N6-substituent plays a critical role in determining receptor affinity and selectivity. For instance, modifying the phenylpropyl group allows chemists to probe the size and nature of the receptor's binding pocket. Studies have synthesized and tested a series of analogs to understand these interactions better.

Below is a data table summarizing the binding affinities of N-(3-Phenylpropyl)adenosine and related compounds at different human adenosine receptor subtypes. This data highlights its selectivity for the A3 receptor.

| Compound | Modification | hA1 Ki (nM) | hA2A Ki (nM) | hA3 Ki (nM) |

| N-(3-Phenylpropyl)adenosine | Phenylpropyl at N6 | 1300 | 830 | 7.5 |

| 2-Chloro-N-(3-phenylpropyl)adenosine | Phenylpropyl at N6, Chloro at C2 | 3400 | 1100 | 6.4 |

| 5'-N-Ethylcarboxamido-N6-(3-phenylpropyl)adenosine | Phenylpropyl at N6, Ethylcarboxamide at 5' | >10000 | 3300 | 4.5 |

Data sourced from scientific literature.

More advanced synthetic strategies have been employed to explore the conformational requirements for receptor binding. One innovative approach involves creating macrocyclic compounds by linking the N6 and C2 positions of the adenosine scaffold. In one study, (N)-methanocarba adenosine derivatives, which are conformationally constrained, were functionalized at the N6 position with a 3-phenylpropyl group and at the C2 position with another chain. nih.gov These chains were terminated with reactive groups that allowed for ring-closing metathesis, forming a macrocycle. nih.gov The ability of these large, constrained molecules to retain high affinity for the A3AR provided valuable insights into the spatial orientation of the substituents when bound to the receptor. nih.gov Such advanced methodologies are crucial for designing next-generation agonists with optimized potency, selectivity, and pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(3-Phenylpropyl)adenosine, and how is purity validated?

- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions, where adenosine derivatives are functionalized with a 3-phenylpropyl group. For purity validation, high-performance liquid chromatography (HPLC) with UV detection is critical. Mass spectrometry (e.g., ESI-MS) confirms molecular weight, as demonstrated for structurally similar acetamide derivatives . Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) ensures structural fidelity and absence of regioisomers.

Q. How can researchers characterize the stability of N-(3-Phenylpropyl)adenosine under physiological conditions?

- Methodology : Accelerated stability studies in buffered solutions (pH 7.4, 37°C) with LC-MS monitoring over time can identify degradation products. For hydrolytic stability, compare enzymatic (e.g., esterase) vs. non-enzymatic degradation kinetics. Similar protocols were applied to ACE inhibitors with phenylpropyl moieties to assess shelf-life and metabolic susceptibility .

Q. What in vitro assays are suitable for preliminary evaluation of adenosine receptor modulation?

- Methodology : Radioligand binding assays (e.g., using ³H-CCPA for A₁ receptors) quantify receptor affinity (Kᵢ). Functional assays like cAMP accumulation in HEK293 cells transfected with adenosine receptors (A₁, A₂, A₃) determine agonism/antagonism. Reference standards (e.g., 8-(3-phenylpropyl)xanthine derivatives) validate assay sensitivity .

Advanced Research Questions

Q. How do structural modifications at the 8-position of xanthine derivatives influence adenosine receptor antagonism?

- Methodology : Replace the 8-position substituent (e.g., phenylpropyl vs. alkyl chains) and evaluate receptor subtype selectivity via competitive binding assays. Molecular docking simulations (AutoDock Vina) predict binding poses in adenosine A₁ receptor homology models. For example, 8-(3-phenylpropyl)-1,3,7-triethylxanthine showed enhanced A₁ antagonism due to hydrophobic interactions in the receptor’s orthosteric pocket .

Q. What strategies resolve contradictions in reported receptor subtype selectivity for N-(3-Phenylpropyl)adenosine analogs?

- Methodology : Comparative studies using isoform-specific cell lines (e.g., CHO-K1 for A₂B) and standardized assay conditions (e.g., GTPγS binding for G-protein coupling). Meta-analysis of published Kᵢ values with Bayesian statistics identifies outliers. For instance, discrepancies in A₃ affinity may arise from differences in membrane preparation or ligand purity .

Q. Can N-(3-Phenylpropyl)adenosine derivatives be optimized for blood-brain barrier (BBB) penetration?

- Methodology : Calculate physicochemical descriptors (LogP, polar surface area) using ChemAxon or MOE. In situ perfusion models in rodents assess BBB permeability. Structural analogs like enalapril, which incorporates a 3-phenylpropyl group, show improved CNS penetration via passive diffusion, suggesting similar modifications could enhance bioavailability .

Q. How do researchers validate target engagement of N-(3-Phenylpropyl)adenosine in vivo?

- Methodology : Use positron emission tomography (PET) with radiolabeled analogs (e.g., ¹⁸F- or ¹¹C-tracers). Microdialysis in rodent brains quantifies extracellular adenosine levels post-administration. Pharmacodynamic markers (e.g., heart rate reduction for A₁ agonism) corroborate receptor engagement, as seen in preclinical studies of xanthine derivatives .

Contradiction Analysis & Troubleshooting

Q. Why do some studies report conflicting results on the antagonistic efficacy of 3-phenylpropyl-substituted compounds?

- Resolution : Variability often stems from assay conditions (e.g., Mg²⁺ concentration affecting receptor conformation) or metabolite interference. Validate findings using orthogonal assays (e.g., calcium flux vs. cAMP). For example, 3-phenylpropyl acrylamides showed divergent activity against Zika NS2B/NS3 protease due to stereochemical impurities, resolved via chiral HPLC .

Q. How can crystallographic data improve SAR studies of adenosine derivatives?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.